Cas no 137031-56-2 (Litebamine)

Litebamine structure
Litebamine structure
Product name:Litebamine
CAS No:137031-56-2
MF:C20H21NO4
Molecular Weight:339.38504
CID:165818
PubChem ID:196885

Litebamine 化学的及び物理的性質

名前と識別子

    • Naphth[2,1-f]isoquinoline-8,12-diol,1,2,3,4-tetrahydro-9,11-dimethoxy-2-methyl-
    • 9,11-dimethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol
    • litebamine
    • 9,11-dimethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline-8,12-diol
    • 9,11-dimethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-]isoquinoline-8,12-diol
    • CHEBI:178482
    • BDBM50250432
    • DTXSID30160040
    • 137031-56-2
    • 9,13-dimethoxy-5-methyl-5-azatetracyclo[8.8.0.0^{2,7}.0^{11,16}]octadeca-1,7,9,11,13,15,17-heptaene-8,14-diol
    • CHEMBL453173
    • 1,2,3,4-Tetrahydro-9,11-dimethoxy-2-methylnaphth[2,1-f]isoquinoline-8,12-diol, 9CI
    • Litebamine
    • インチ: InChI=1S/C20H21NO4/c1-21-7-6-12-13-5-4-11-8-16(22)17(24-2)9-14(11)18(13)20(25-3)19(23)15(12)10-21/h4-5,8-9,22-23H,6-7,10H2,1-3H3
    • InChIKey: QOWFEPGZJDCIKG-UHFFFAOYSA-N
    • SMILES: COC1=C(O)C=C2C(C3=C(OC)C(O)=C4CN(CCC4=C3C=C2)C)=C1

計算された属性

  • 精确分子量: 339.14713
  • 同位素质量: 339.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 475
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 62.2Ų
  • 互变异构体数量: 76

じっけんとくせい

  • PSA: 62.16

Litebamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
L315620-.5mg
Litebamine
137031-56-2
5mg
$483.00 2023-05-18
TRC
L315620-0.5mg
Litebamine
137031-56-2
0.5mg
$ 400.00 2022-06-04
TRC
L315620-2.5mg
Litebamine
137031-56-2
2.5mg
$2193.00 2023-05-18
TRC
L315620-25mg
Litebamine
137031-56-2
25mg
$ 12800.00 2023-09-07

Litebamine 関連文献

Litebamineに関する追加情報

Exploring Litebamine (CAS No. 137031-56-2): Properties, Applications, and Emerging Research Trends

Litebamine (CAS No. 137031-56-2) is a specialized organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. As researchers increasingly focus on novel bioactive molecules, Litebamine stands out for its promising characteristics. This article delves into the chemical profile, applications, and current market trends surrounding this compound, addressing common queries such as "Litebamine uses" and "Litebamine synthesis."

The molecular structure of Litebamine features a distinct heterocyclic framework, which contributes to its interaction with biological targets. Recent studies highlight its potential role in modulating specific enzymatic pathways, making it a subject of interest for "neurochemical research" and "metabolic studies." Researchers are particularly intrigued by its selectivity profile, which could minimize off-target effects—a critical factor in modern drug development.

In pharmaceutical applications, Litebamine has been explored for its possible benefits in supporting cognitive function. While not yet approved for clinical use, preclinical data suggests it may influence neurotransmitter systems linked to memory and learning. These findings align with growing public interest in "nootropic compounds" and "cognitive enhancers," as evidenced by search trends. However, rigorous clinical trials are necessary to validate these preliminary observations.

The synthesis of Litebamine typically involves multi-step organic reactions, with researchers optimizing routes to improve yield and purity. Current "Litebamine production methods" often employ catalytic processes that align with green chemistry principles—a response to the industry's push for sustainable manufacturing. Analytical techniques like HPLC and NMR are crucial for characterizing Litebamine batches, ensuring consistency for research purposes.

Market analysis indicates steady growth in demand for specialized research compounds like Litebamine, particularly from academic institutions and biotech firms. The compound's relative scarcity has led to inquiries about "Litebamine suppliers" and "pricing trends." Reputable manufacturers emphasize proper storage conditions (typically -20°C under inert atmosphere) to maintain stability, addressing another common concern among buyers.

From a regulatory perspective, Litebamine is currently classified as a research chemical with no approved medical indications. This status reflects the compound's stage in the development pipeline rather than any safety concerns. Researchers working with Litebamine must adhere to standard laboratory safety protocols, including proper personal protective equipment—a point frequently emphasized in "Litebamine handling guidelines."

Emerging applications for Litebamine extend beyond initial research areas. Some studies suggest potential utility in investigating cellular signaling pathways, particularly those related to oxidative stress responses. This aligns with broader scientific interest in "redox biology" and "cellular homeostasis," topics that consistently appear in literature searches. Such diverse potential underscores why Litebamine remains a compound of significant research interest.

The future trajectory of Litebamine research will likely focus on elucidating its precise mechanism of action and exploring structural analogs. Computational chemistry approaches, including molecular docking studies, are being employed to predict interaction sites—a methodology gaining popularity as seen in searches for "in silico drug discovery." These efforts may unlock new therapeutic possibilities while providing insights into structure-activity relationships.

For researchers considering Litebamine for their studies, several practical considerations emerge. The compound's solubility profile favors certain solvent systems, a detail often queried as "Litebamine solubility." Additionally, stability studies suggest optimal pH ranges for experimental preparations. Such technical specifications are crucial for experimental design and reproducibility—key concerns in modern scientific practice.

As the scientific community continues to investigate Litebamine, collaboration between synthetic chemists, pharmacologists, and computational researchers will be essential. The compound represents an intriguing case study in how specialized molecules transition from laboratory curiosities to potentially valuable research tools. With careful study and responsible research practices, Litebamine may contribute meaningfully to our understanding of complex biochemical systems.

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